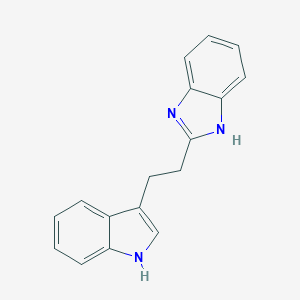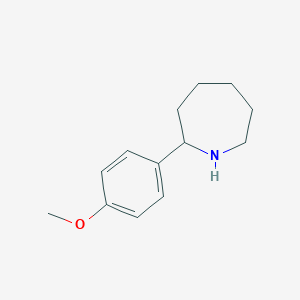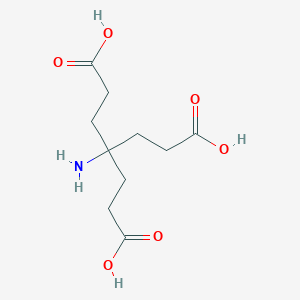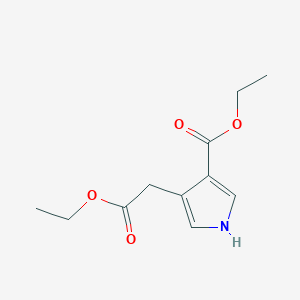
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. This compound is also known as DCDPU or DCPU and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
3. Toxicity: Further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
In conclusion, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential clinical applications of this compound, it represents a promising area of research for the future.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High Purity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically synthesized to a high degree of purity, which makes it ideal for use in lab experiments.
2. Versatile: This compound has been shown to have potential applications in various fields, which makes it a versatile compound for lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has limited solubility in water, which can make it challenging to use in certain lab experiments.
2. Potential Toxicity: This compound has been shown to have potential toxicity in some animal models, which can limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on N,N'-Bis((4-chlorophenyl)phenylmethyl)urea. Some of the key areas where further research is needed include:
1. Clinical Trials: Further studies are needed to investigate the potential clinical applications of this compound, particularly in the areas of cancer and neurodegenerative diseases.
2.
Synthesemethoden
The synthesis of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically carried out using a multi-step process. The starting materials for this synthesis are 4-chlorobenzylamine and 4-chlorobenzylisocyanate. These two compounds are reacted together to form the intermediate, N,N'-bis(4-chlorobenzyl)urea. This intermediate is then reacted with benzaldehyde to form the final product, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the key areas where this compound has been investigated include:
1. Cancer Research: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
2. Neuroprotection: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Activity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been shown to have potential antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
160807-85-2 |
|---|---|
Produktname |
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea |
Molekularformel |
C27H22Cl2N2O |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
1,3-bis[(4-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
InChI-Schlüssel |
LJJHZYAKZRWTNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Synonyme |
1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
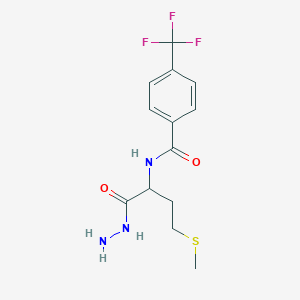
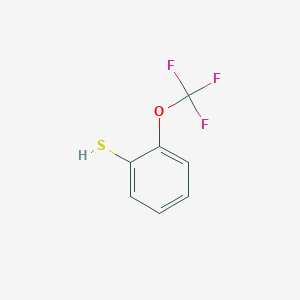
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
